molecular formula C9H12BrNOS B1344550 2-bromo-N-(thien-2-ylmethyl)butanamide CAS No. 1119451-49-8

2-bromo-N-(thien-2-ylmethyl)butanamide

Cat. No.: B1344550
CAS No.: 1119451-49-8
M. Wt: 262.17 g/mol
InChI Key: MURYBZRJIPCWEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(thien-2-ylmethyl)butanamide typically involves the bromination of N-(thien-2-ylmethyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide moiety . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(phenylmethyl)butanamide
  • 2-Bromo-N-(pyridin-2-ylmethyl)butanamide
  • 2-Bromo-N-(furan-2-ylmethyl)butanamide

Uniqueness

2-Bromo-N-(thien-2-ylmethyl)butanamide is unique due to the presence of the thienyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different aromatic groups, such as phenyl, pyridinyl, or furanyl groups .

Properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURYBZRJIPCWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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